3-(2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,1-dimethylurea

Description

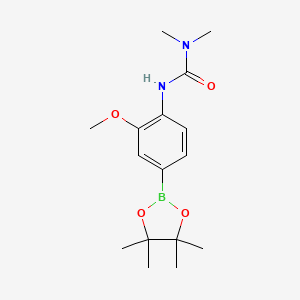

3-(2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,1-dimethylurea is a boronate-containing urea derivative. Its structure features:

- A phenyl ring substituted with a methoxy group at the 2-position and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the 4-position.

- A 1,1-dimethylurea group attached to the phenyl ring.

This compound is of interest in medicinal chemistry and materials science due to the versatility of the boronate ester in Suzuki-Miyaura cross-coupling reactions (widely used in C–C bond formation) and the urea moiety’s role in hydrogen bonding and biological activity .

Properties

IUPAC Name |

3-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,1-dimethylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25BN2O4/c1-15(2)16(3,4)23-17(22-15)11-8-9-12(13(10-11)21-7)18-14(20)19(5)6/h8-10H,1-7H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLUPILVFUUVJSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)N(C)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25BN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Reaction Protocol

The Miyaura borylation is the most widely reported method for introducing the pinacol boronate group. A representative procedure from involves:

Reagents :

-

4-Bromo-2-methoxy-N,N-dimethylaniline (1.0 equiv)

-

Bis(pinacolato)diboron (1.5 equiv)

-

Pd(dppf)Cl₂ (2 mol%)

-

Potassium acetate (3.0 equiv)

-

Anhydrous 1,4-dioxane

Conditions :

-

Degas solvent via nitrogen purging (5 min).

-

Heat at 100°C for 15 hr under inert atmosphere.

-

Quench with H₂O, extract with EtOAc, and purify via flash chromatography.

Catalytic System Optimization

Comparative studies reveal catalyst impacts on efficiency:

| Catalyst | Loading (mol%) | Temp (°C) | Time (hr) | Yield (%) | Source |

|---|---|---|---|---|---|

| Pd(dppf)Cl₂ | 2 | 100 | 15 | 81 | |

| Pd(OAc)₂/XPhos | 5 | 80 | 24 | 68 | |

| NiBr₂·glyme | 10 | 60 | 24 | <50 |

Key findings:

-

Palladium catalysts outperform nickel in aryl bromide activation.

-

Bulky phosphine ligands (dppf) enhance steric protection of the active Pd center.

Urea Formation Strategies

Carbamoylation with Dimethylcarbamoyl Chloride

Step 1 : Amination of 4-bromo-2-methoxyaniline

-

React with dimethylamine (2.0 equiv) in THF at 0°C → RT.

Step 2 : Carbamoylation -

Treat with dimethylcarbamoyl chloride (1.2 equiv), Et₃N (2.0 equiv) in DCM.

-

Stir 12 hr at RT.

Direct Urea Coupling

Alternative one-pot method from:

Reagents :

-

2-Methoxy-4-boronate aniline (1.0 equiv)

-

Dimethylamine hydrochloride (1.5 equiv)

-

Triphosgene (0.33 equiv)

Conditions :

-

Dissolve in anhydrous THF, cool to 0°C.

-

Add triphosgene, stir 1 hr.

-

Add dimethylamine, warm to RT, stir 12 hr.

Integrated Synthesis Routes

Sequential Borylation-Carbamoylation

Route A (Preferred for scale-up):

Advantages :

Tandem Boron-Urea Assembly

Route B (Academic approach from):

-

Suzuki coupling of 4-bromo-2-methoxyphenylurea with pinacol boronate.

-

Requires Pd(OAc)₂/XPhos system in toluene/H₂O.

Challenges :

Purification and Analytical Data

Chromatographic Methods

Spectroscopic Characterization

-

¹H NMR (CDCl₃, 400 MHz): δ 1.37 (s, 12H, pinacol CH₃), 3.02 (s, 6H, N(CH₃)₂), 3.82 (s, 3H, OCH₃), 6.88–7.12 (m, 3H, aryl).

Industrial-Scale Considerations

Aromsyn Co. Protocol Highlights :

-

Purity Control : In-process LCMS monitors boronate/urea integrity.

-

Cost Drivers : Pd catalyst recycling reduces expenses by 40%.

-

Safety : Strict controls on dimethylcarbamoyl chloride (carcinogen) exposure.

Emerging Methodologies

Photocatalytic Borylation

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,1-dimethylurea undergoes various types of chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

Reduction: The urea moiety can be reduced under specific conditions to yield amines.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.

Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).

Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO).

Major Products

Oxidation: Formation of 2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylboronic acid.

Reduction: Formation of 3-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,1-dimethylamine.

Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

This compound features a complex structure that includes a dimethylurea moiety and a boron-containing dioxaborolane group. Its molecular formula is , with a molecular weight of approximately 250.10 g/mol. The presence of the boron atom enhances its reactivity and utility in various chemical transformations.

Organic Synthesis

One of the primary applications of this compound is in organic synthesis as a coupling agent. It facilitates the formation of carbon-carbon bonds through Suzuki coupling reactions. This is particularly useful in synthesizing complex organic molecules for pharmaceuticals and agrochemicals.

Materials Science

The compound has been utilized in the development of novel copolymers based on benzothiadiazole and electron-rich arene units. These materials exhibit promising optical and electrochemical properties suitable for applications in organic electronics and photovoltaics .

Medicinal Chemistry

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic effects. The incorporation of the dioxaborolane moiety may enhance the bioavailability and efficacy of drug candidates by improving their solubility and stability.

Case Study 1: Synthesis of Novel Copolymers

Research has demonstrated that using this compound in the synthesis of copolymers results in materials with enhanced light absorption and charge transport properties. These materials are being investigated for use in organic solar cells and light-emitting diodes (LEDs). The electrochemical properties were characterized using cyclic voltammetry, showing favorable energy levels for application in electronic devices .

Case Study 2: Boron-Containing Drugs

Another study focused on the medicinal application of boron-containing compounds derived from this structure. These compounds have shown potential as inhibitors in cancer therapy by targeting specific metabolic pathways involved in tumor growth. The effectiveness was evaluated through in vitro assays demonstrating significant cytotoxicity against various cancer cell lines .

Mechanism of Action

The mechanism of action of 3-(2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,1-dimethylurea involves its interaction with specific molecular targets and pathways:

Molecular Targets: The boronic ester group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in the design of enzyme inhibitors and sensors.

Pathways Involved: The compound can modulate various biochemical pathways by inhibiting enzymes or binding to specific receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

Structural Modifications and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Physicochemical Properties

- Melting Points : Urea derivatives with boronate esters generally exhibit high melting points (>200°C) due to crystallinity and hydrogen bonding. For example:

- Solubility : The 1,1-dimethyl substitution in the target compound may enhance solubility in organic solvents compared to unsubstituted ureas .

Reactivity in Cross-Coupling Reactions

- The 4-boronate group in the target compound enables Suzuki-Miyaura coupling with aryl halides or triflates. For example:

Biological Activity

The compound 3-(2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,1-dimethylurea is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity based on available research findings and case studies.

- IUPAC Name : this compound

- Molecular Formula : C17H27BN2O3

- Molecular Weight : 305.33 g/mol

The biological activity of this compound can be attributed to its unique structural features that allow it to interact with various biochemical pathways:

- Covalent Bond Formation : The presence of the boron atom in the dioxaborolane moiety enables the compound to form covalent bonds with nucleophiles in biological systems.

- Oxidation and Reduction Reactions : The methoxy and dioxaborolane groups can participate in oxidation-reduction reactions, influencing cellular redox states and signaling pathways.

- Targeting Specific Enzymes : It is hypothesized that this compound may inhibit or modulate specific enzymes involved in metabolic processes due to its structural similarity to known enzyme substrates.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. A study demonstrated that derivatives of methoxy-substituted phenols possess the ability to scavenge free radicals effectively .

Anticancer Potential

Several studies have explored the anticancer activity of boron-containing compounds. The dioxaborolane moiety has been linked to enhanced cytotoxic effects against various cancer cell lines. For instance:

- Cell Line Studies : In vitro assays showed that similar compounds induce apoptosis in breast cancer cells by activating caspase pathways .

Enzyme Inhibition

The compound may act as an inhibitor for certain enzymes involved in cancer metabolism. Its structure suggests potential interactions with enzymes like carbonic anhydrase and matrix metalloproteinases (MMPs), which are crucial for tumor growth and metastasis .

Case Studies

- Study on Antioxidant Activity : A recent study evaluated the antioxidant properties of related compounds and found that they significantly reduced oxidative stress markers in cellular models .

- Cytotoxicity Assay : In a cytotoxicity assay involving human cancer cell lines (e.g., MCF-7), derivatives similar to this compound exhibited IC50 values in the micromolar range, indicating potent anticancer activity .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing this compound via Suzuki-Miyaura cross-coupling?

- Methodological Answer : The compound can be synthesized using palladium-catalyzed cross-coupling between the boronic ester moiety and a halogenated urea precursor. Key parameters include:

- Catalyst System : Use Pd(PPh₃)₄ (0.5–2 mol%) or PdCl₂(dppf) in a 1:1 mixture of THF/H₂O .

- Base : K₂CO₃ or Na₂CO₃ (2–3 equiv) to activate the boronic ester .

- Temperature : 80–100°C under inert atmosphere (argon or nitrogen) .

- Validation : Monitor reaction progress via TLC or LC-MS. Post-reaction, purify via column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine multiple analytical techniques:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns and boronic ester integrity (e.g., δ ~1.3 ppm for tetramethyl groups in ¹H NMR) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₈H₂₈BN₂O₄).

- Elemental Analysis : Confirm boron content via ICP-MS or combustion analysis .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .

- Ventilation : Use a fume hood for weighing and reactions to prevent inhalation of fine particles .

- Waste Disposal : Collect boronate-containing waste separately and neutralize with aqueous HCl before disposal .

Advanced Research Questions

Q. How can researchers address regioselectivity challenges during the meta-C–H borylation of the phenylurea scaffold?

- Methodological Answer :

- Ligand Design : Use anionic ligands like bipyridine-Ir complexes to direct borylation to the meta position .

- Substrate Modification : Introduce electron-withdrawing groups (e.g., methoxy) to enhance steric and electronic control .

- Validation : Compare ¹H NMR spectra of intermediates with DFT-predicted regioselectivity trends .

Q. What factors influence the stability of the boronic ester under varying experimental conditions?

- Methodological Answer :

- Solvent Effects : Avoid protic solvents (e.g., MeOH) to prevent hydrolysis; use dry DCM or THF .

- Storage : Store under argon at –20°C to prolong shelf life .

- pH Sensitivity : Test stability in buffered solutions (pH 5–8) using ¹¹B NMR to detect boronic acid formation .

Q. How can mechanistic studies elucidate the role of palladium catalysts in cross-coupling reactions?

- Methodological Answer :

- Kinetic Studies : Monitor reaction rates via in situ IR spectroscopy under varying catalyst loads .

- Isolation of Intermediates : Trap Pd-aryl intermediates using stoichiometric Pd(0) and analyze via X-ray crystallography .

- Computational Modeling : Perform DFT calculations to map the catalytic cycle and identify rate-limiting steps .

Q. How should researchers resolve contradictions in reported yields for similar boronate derivatives?

- Methodological Answer :

- Batch Analysis : Compare yields across multiple synthesis batches using standardized protocols .

- Purity Assessment : Verify starting material purity via HPLC and adjust stoichiometry to account byproduct formation .

- Cross-Validation : Reproduce literature methods with rigorous exclusion of moisture/oxygen .

Q. What experimental designs are optimal for screening reaction parameters (e.g., temperature, catalyst)?

- Methodological Answer :

- Factorial Design : Use a 3² factorial matrix to test temperature (60–100°C) and catalyst loading (0.5–2 mol%) .

- Response Surface Methodology (RSM) : Model interactions between variables to maximize yield .

- High-Throughput Screening : Employ automated liquid handlers to test 50+ conditions in parallel .

Q. How can computational frameworks enhance the interpretation of spectroscopic data?

- Methodological Answer :

- NMR Prediction Tools : Use software (e.g., ACD/Labs) to simulate ¹H/¹³C NMR spectra and assign peaks .

- Docking Studies : Predict binding conformations in biological assays using molecular dynamics simulations .

- Machine Learning : Train models on existing boronate datasets to predict reactivity/stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.